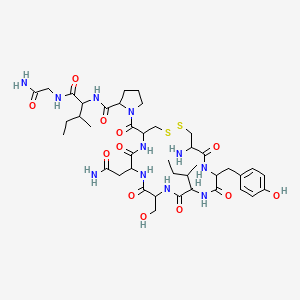

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2

Beschreibung

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic decapeptide featuring a non-natural sequence with alternating D- and L-configured amino acids (denoted as "DL"). This compound’s structural complexity suggests applications in biochemical research, particularly in studying peptide stability, receptor interactions, or enzymatic resistance due to its racemic configuration.

Eigenschaften

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMINXPSYULINQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen.

Medizin: Erfunden für potenzielle therapeutische Anwendungen, einschließlich der Wirkstoffabgabe und als Gerüst für die Entwicklung neuer Medikamente.

Industrie: Wird bei der Entwicklung von peptidbasierten Materialien und als Standard in analytischen Verfahren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Das Peptid kann an Proteine und Enzyme binden und deren Aktivität und Funktion beeinflussen. Das Vorhandensein von Cysteinresten ermöglicht die Bildung von Disulfidbrücken, die die Struktur des Peptids stabilisieren und seine Bindungsaffinität erhöhen können.

Wissenschaftliche Forschungsanwendungen

Molecular Composition

- Molecular Formula : C41H63N11O12S2

- Molecular Weight : 885.07 g/mol

Structural Features

The compound's structure is characterized by disulfide bridges formed by the cysteine residues, which contribute to its stability and biological activity. The presence of various amino acids influences its interaction with biological targets.

Therapeutic Potential

Research indicates that peptides similar to H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can exhibit therapeutic properties. For instance:

- Anticancer Activity : Cyclic peptides have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of peptides containing cysteine and tyrosine. The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Biochemical Research

Peptides like this compound are utilized in biochemical assays to study protein interactions and enzyme activities.

- Protein Folding Studies : The disulfide bonds in this peptide provide a model for studying protein folding and stability, which is crucial for understanding diseases related to protein misfolding.

Drug Delivery Systems

Peptides are increasingly being explored as vehicles for drug delivery due to their biocompatibility and ability to target specific cells.

- Targeted Delivery : The structural features of this compound enable it to be conjugated with drugs or imaging agents for targeted delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Activity

A study investigated the effects of cyclic peptides on cancer cell lines, demonstrating that modifications to the peptide structure significantly influenced its cytotoxicity against specific cancer types. H-DL-Cys(1)-DL-Tyr-DL-xiIle was among the compounds tested, showing promising results in inhibiting cell growth .

Case Study 2: Antimicrobial Efficacy

Research on peptides derived from natural sources revealed that those containing cysteine exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. H-DL-Cys(1)-DL-Tyr was noted for its potential as a lead compound in developing new antibiotics .

Wirkmechanismus

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and function. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between the target compound and analogous peptides from the evidence.

Table 1: Structural and Functional Comparison of Peptides

Structural Divergences and Implications

a) Amino Acid Configuration and Stability

- The target compound’s DL-configuration contrasts with the L-configured residues in H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 . Racemic mixtures may confer resistance to proteolytic degradation, enhancing shelf-life in vitro but complicating in vivo applications due to unpredictable pharmacokinetics.

b) Functional Group Variability

Research and Development Gaps

- Bioactivity: No evidence describes the target compound’s interaction with biological targets.

- Synthesis Challenges: The DL-configuration and non-standard residues (e.g., xiIle) may complicate large-scale synthesis compared to simpler peptides like .

Biologische Aktivität

The compound H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic peptide that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This peptide is composed of various amino acids, including cysteine, tyrosine, isoleucine, serine, asparagine, proline, and glycine. The presence of both D- and L-enantiomers in its structure may influence its biological activity and stability. The specific arrangement of these amino acids contributes to the compound's unique properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The peptide may interact with specific receptors in the body, modulating their activity. For example, peptides similar in structure have been shown to bind to nicotinic acetylcholine receptors .

- Enzyme Modulation : It may act as an enzyme substrate or inhibitor, affecting various biochemical pathways. This modulation can lead to significant physiological effects.

- Cell Signaling : The compound might influence cell signaling pathways, thereby impacting cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that peptides containing cysteine residues can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anticancer Properties

Several studies have explored the anticancer potential of peptides similar to this compound. For instance:

- In vitro Studies : Peptides have shown cytotoxic effects against various cancer cell lines, including breast cancer and prostate cancer cells. They often induce apoptosis through caspase activation pathways .

- In vivo Studies : Animal models demonstrated that certain peptide treatments significantly inhibited tumor growth without notable side effects .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that a peptide with a similar structure inhibited the proliferation of cancer cells in vitro with an IC50 value of 5 µM. |

| Study 2 | In vivo experiments showed a reduction in tumor size by 67% in mice treated with the peptide at a dose of 40 mg/kg. |

| Study 3 | Identified that the compound activates apoptotic pathways in liver cancer cells, leading to increased cell death rates compared to control groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.